molecular formula C11H13BrO3 B13610280 Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate

Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate

Cat. No.: B13610280
M. Wt: 273.12 g/mol
InChI Key: IBZMJNCHPQWTET-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a hydroxypropanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(2-bromo-5-methylphenyl)-2-oxopropanoate.

    Reduction: 3-(2-bromo-5-methylphenyl)-2-hydroxypropanol.

    Substitution: 3-(2-methoxy-5-methylphenyl)-2-hydroxypropanoate.

Scientific Research Applications

Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the hydroxypropanoate group.

    3-(2-bromo-5-methylphenyl)-2-hydroxypropanoic acid: The acid form of the compound.

    Methyl 3-(2-chloro-5-methylphenyl)-2-hydroxypropanoate: Similar structure with chlorine instead of bromine.

Uniqueness

Methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate is unique due to the combination of the bromine atom and the hydroxypropanoate ester group, which confer specific chemical and biological properties

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 3-(2-bromo-5-methylphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-7-3-4-9(12)8(5-7)6-10(13)11(14)15-2/h3-5,10,13H,6H2,1-2H3

InChI Key

IBZMJNCHPQWTET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Br)CC(C(=O)OC)O

Origin of Product

United States

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